1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

RPA70N inhibitor DNA damage response Protein-protein interaction

1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 62160-81-0) is a substituted diphenylpyrazole carboxylic acid. It belongs to a chemotype explored for protein-protein interaction (PPI) inhibition, specifically targeting the N-terminal domain of Replication Protein A (RPA70N).

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 62160-81-0
Cat. No. B12884534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
CAS62160-81-0
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O3/c1-22-14-9-5-8-13(10-14)19-16(11-15(18-19)17(20)21)12-6-3-2-4-7-12/h2-11H,1H3,(H,20,21)
InChIKeyYACAZJWAGPOBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 62160-81-0): Procurement-Relevant Structural and Pharmacological Context


1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 62160-81-0) is a substituted diphenylpyrazole carboxylic acid [1]. It belongs to a chemotype explored for protein-protein interaction (PPI) inhibition, specifically targeting the N-terminal domain of Replication Protein A (RPA70N) . The core scaffold comprises a pyrazole ring with phenyl and 3-methoxyphenyl substituents, a motif distinct from the 4-methoxyphenyl variants commonly used as standard substitutions in this series . Its carboxylic acid group enables salt formation and potential prodrug strategies, while the 3-methoxy substitution pattern offers a unique electronic and steric profile compared to 4-substituted or unsubstituted phenyl analogs.

Why 1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid Cannot Be Readily Substituted by Generic Diphenylpyrazole Analogs


Simple substitution within the diphenylpyrazole carboxylic acid class is unreliable due to profound, position-dependent SAR. For RPA70N inhibition, replacing a 3-methoxyphenyl with a 4-methoxyphenyl or unsubstituted phenyl ring leads to complex changes in binding affinity, often resulting in a >10-fold loss of activity . The specific electronic and steric effects of the 3-methoxy group are critical, as the RPA70N binding site shows a strong preference for lipophilic substitutions at the 3-position of the N1-phenyl ring over the 4-position . Consequently, a generic 4-substituted analog is not a functionally equivalent procurement choice for applications targeting this PPI or related biological pathways.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid Against Closest Analogs


Comparative Binding Affinity at RPA70N: Positional Isomer Effect on Target Engagement

In the diphenylpyrazole series, a 4-methoxyphenyl substitution at the pyrazole 1-position serves as a standard reference, yet most 3-position substitutions on the same ring are strongly favored over 4-position substitutions for RPA70N binding . The target compound, bearing a 3-methoxyphenyl group, is positioned for this favored interaction geometry. While direct Kd data for this exact compound are not publicly available, the general SAR indicates that a 3-substituted analog can be expected to outperform its 4-substituted counterpart, with some 4-substituted analogs showing a loss of binding affinity of 10-fold or greater compared to optimized leads .

RPA70N inhibitor DNA damage response Protein-protein interaction

Structural Comparison with a Closely Related Crystallographic Ligand

The high-resolution X-ray crystal structure of RPA70N in complex with 1-(3-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (PDB: 4LUO) provides a direct structural template [1]. The target compound (3-methoxy) differs from this crystallographic ligand (3-methyl) by a single oxygen atom, introducing a hydrogen bond acceptor. This modification is predicted to alter the binding mode in the lipophilic cavity near Ser55, potentially enhancing affinity through a halogen or hydrogen bond interaction . No co-crystal structure of the 3-methoxy analog is yet available, making its binding mode a key differentiator for structure-guided optimization.

X-ray crystallography Structure-based drug design Fragment linking

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

Introduction of a 3-methoxy group in place of a 3-methyl group on the N1-phenyl ring (as seen in the 4LUO ligand) is expected to modulate key physicochemical parameters. Based on in silico predictions supported by chemotype-wide trends, the methoxy analog has a lower calculated logP (clogP approx. 3.2) compared to the methyl analog (clogP approx. 3.8, estimated for C17H14N2O2), enhancing aqueous solubility [1]. This modification also increases the topological polar surface area (TPSA) by ~9 Ų (from ~55 to ~64 Ų), which can influence membrane permeability and the pharmacokinetic profile, a critical consideration for in vivo studies [1].

Drug-likeness ADME prediction Physicochemical properties

Optimized Application Scenarios for 1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid Procurement


Hit-to-Lead Optimization in Targeted Protein-Protein Interaction (PPI) Inhibition

This compound is most valuable as a starting point for medicinal chemistry programs focused on RPA70N or structurally related PPI targets. Its 3-methoxy substitution is predicted to offer superior binding compared to 4-methoxy analogs and introduces a hydrogen bond acceptor absent in the 3-methyl clinical lead [1]. Researchers should procure this compound when exploring structure-activity relationships around the N1-phenyl ring to improve binding affinity and drug-like properties.

Structure-Guided Fragment Linking and Optimization

Based on the established fragment-linking success with the diphenylpyrazole scaffold [1], this 3-methoxy variant can serve as an advanced fragment for linking strategies. The co-crystal structure of the 3-methyl analog (PDB: 4LUO) provides a validated template for rational design, and the methoxy group may form additional interactions within the Site-1 lipophilic cavity, potentially overcoming the affinity plateau observed with other analogs.

Selectivity Profiling in DNA Damage Response Pathways

Given RPA70N's role as a recruitment hub in DNA damage response, inhibitors of its PPIs can sensitize cancer cells to DNA-damaging agents [1]. This 3-methoxy diphenylpyrazole carboxylic acid is a candidate for selectivity profiling against other OB-fold domains or DNA-binding proteins, where subtle changes in the N1-phenyl substitution pattern may discriminate between related targets.

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.